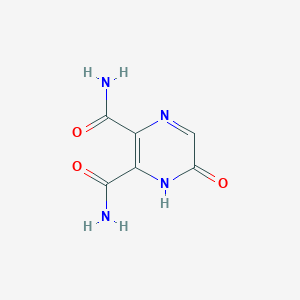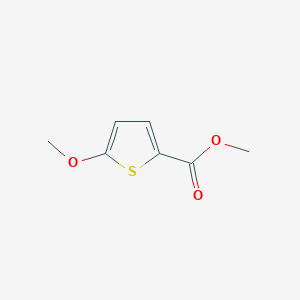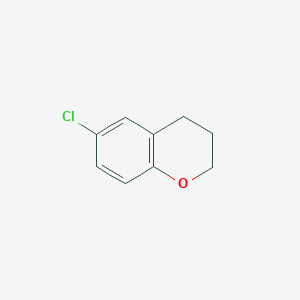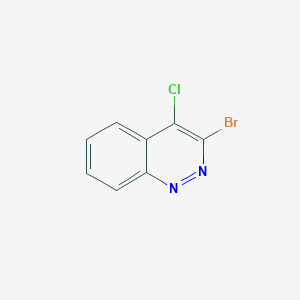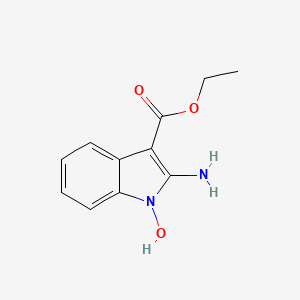
Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate
Overview
Description
Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate, also known as EAHI-3-C, is an organic compound with a wide range of applications in scientific research. It is a derivative of indole-3-carboxylic acid, an important precursor for a variety of natural products and pharmaceuticals. This compound has been used in a number of studies to investigate the structure and function of various proteins and enzymes, as well as its potential as a drug target.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate, have been studied for their potential antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against influenza A and other viruses . The specific structure of Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate may allow it to bind with high affinity to viral proteins, potentially disrupting the viral life cycle.
Anti-inflammatory Properties
The indole scaffold is known to possess anti-inflammatory activities. This compound could be utilized in the development of new pharmaceuticals aimed at treating inflammatory diseases. Its ability to modulate biochemical pathways involved in inflammation makes it a candidate for further research in this area .
Anticancer Applications
Indole derivatives are being explored for their anticancer effects. Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate may interact with cancer cell receptors or enzymes, leading to the inhibition of cell proliferation or inducing apoptosis in cancer cells .
Anti-HIV Potential
Research has indicated that certain indole derivatives can be effective against HIV-1 and HIV-2 strains. By interfering with the replication process in acutely infected cells, compounds like Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate could serve as a basis for developing new anti-HIV medications .
Antioxidant Effects
The indole nucleus is associated with antioxidant properties, which are crucial in protecting cells from oxidative stress. Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate could be used to study oxidative processes in biological systems and develop treatments for diseases caused by oxidative damage .
Antimicrobial Activity
Indole derivatives have shown promise as antimicrobial agents. Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate could be part of new treatments targeting resistant bacterial strains, contributing to the fight against antibiotic resistance .
Antitubercular Use
Given the ongoing challenge of tuberculosis, indole derivatives that exhibit antitubercular activity are of significant interest. Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate may be effective in inhibiting the growth of Mycobacterium tuberculosis, offering a potential pathway for new therapeutic options .
Antidiabetic Research
Indole compounds have been associated with antidiabetic effects. The unique structure of Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate could be beneficial in studying insulin resistance and developing drugs to treat diabetes .
Mechanism of Action
Target of Action
Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific compound and its targets . They are known to interact with their targets, leading to changes that can have therapeutic effects . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, depending on their specific targets . For instance, some indole derivatives have been reported to show antiviral activity . .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Some indole derivatives have been reported to have antiviral activity . .
properties
IUPAC Name |
ethyl 2-amino-1-hydroxyindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(14)9-7-5-3-4-6-8(7)13(15)10(9)12/h3-6,15H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWKYANZHHPEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C21)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495196 | |
| Record name | Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate | |
CAS RN |
65547-91-3 | |
| Record name | Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)

![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)


